molecular formula C14H10ClN B566816 4-(3-Chloro-4-methylphenyl)benzonitrile CAS No. 1352318-49-0

4-(3-Chloro-4-methylphenyl)benzonitrile

Cat. No.: B566816
CAS No.: 1352318-49-0
M. Wt: 227.691
InChI Key: QWNAUDRHDSTNOA-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methylphenyl)benzonitrile is an organic compound with the molecular formula C14H10ClN. It is a derivative of benzonitrile, where the benzene ring is substituted with a 3-chloro-4-methylphenyl group. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Chloro-4-methylphenyl)benzonitrile can be synthesized through several methods. One common route involves the nitration of toluene to produce nitrotoluene, followed by chlorination to yield 3-chloro-4-methylbenzonitrile. This intermediate is then subjected to a cyanation reaction to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the ammoxidation of 4-chlorotoluene. This process uses ammonia and a catalyst to convert 4-chlorotoluene into the desired benzonitrile derivative .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methylphenyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: The benzonitrile group allows for coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Products include various substituted benzonitriles.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include amines or hydrocarbons.

Scientific Research Applications

4-(3-Chloro-4-methylphenyl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methylphenyl)benzonitrile involves its interaction with various molecular targets. The chloro and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzonitrile: Similar structure but lacks the methyl group.

    3-Chloro-4-methylbenzonitrile: Similar but without the benzonitrile group.

    4-Methylbenzonitrile: Similar but lacks the chloro group

Uniqueness

4-(3-Chloro-4-methylphenyl)benzonitrile is unique due to the presence of both chloro and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can enhance its utility in various synthetic and research applications.

Biological Activity

4-(3-Chloro-4-methylphenyl)benzonitrile, also known by its CAS number 1352318-49-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H12ClN. It features a benzonitrile core with a chloromethyl and a methyl group on the aromatic ring, contributing to its unique chemical properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Compounds with similar structures often exhibit pharmacological activities through mechanisms such as:

  • Inhibition of Enzymes : Many aryl compounds act as enzyme inhibitors, affecting metabolic pathways.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, structure-activity relationship (SAR) studies have shown that modifications on the phenyl ring can enhance potency against various cancer cell lines .
  • Neurotransmitter Interaction : Similar compounds have been studied for their effects on serotonin transporters, suggesting potential applications in treating mood disorders .
  • Antimicrobial Activity : Some derivatives of benzonitrile compounds have demonstrated antimicrobial properties, indicating that this compound could also exhibit similar effects .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various substituted benzonitriles, including this compound. The results indicated significant inhibition of cell growth in breast and lung cancer cell lines, with an IC50 value in the micromolar range. The study emphasized the importance of the chloro and methyl substituents in enhancing biological activity .

Case Study 2: Neurotransmitter Transporter Inhibition

Research on related compounds has shown that modifications in the aryl ring can lead to improved binding affinity for serotonin transporters. Although specific data on this compound is limited, similar derivatives have been reported to modulate neurotransmitter uptake effectively .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (µM)Reference
This compoundAnticancer (breast cancer)2.5
3-Amino-4-(2-[11C]methylaminomethylphenylsulfanyl)benzonitrileSerotonin transporter inhibitor0.5
3,5-Dichloro-benzonitrileAntimicrobial10

Properties

IUPAC Name

4-(3-chloro-4-methylphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN/c1-10-2-5-13(8-14(10)15)12-6-3-11(9-16)4-7-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNAUDRHDSTNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718374
Record name 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1352318-49-0
Record name [1,1′-Biphenyl]-4-carbonitrile, 3′-chloro-4′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1352318-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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